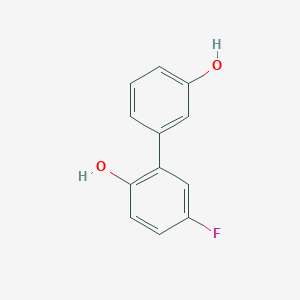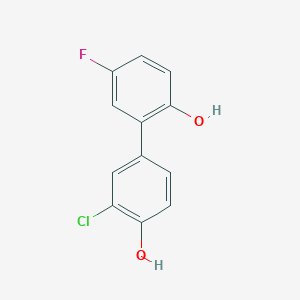
3-(4-Trifluoromethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Trifluoromethylphenyl)picolinic acid is a chemical compound used for research purposes. It is a pyridine carboxylate metabolite of tryptophan . It has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Molecular Structure Analysis
The molecular formula of 3-(4-Trifluoromethylphenyl)picolinic acid is C13H8F3NO2 . Its molecular weight is 267.20 g/mol .Applications De Recherche Scientifique
OLED Material Research
Research on phosphorescent organic light-emitting diodes (OLEDs) has shown the importance of picolinic acid derivatives in enhancing device stability and efficiency. One study focused on the acid-induced degradation of phosphorescent dopants in OLEDs, highlighting the role of picolinic acid derivatives in synthesizing tris-heteroleptic iridium(III) complexes, which are challenging to prepare otherwise. This approach benefits the development of blue phosphorescent OLEDs, addressing instability issues related to the cleavage of picolinate ancillary ligands (Baranoff et al., 2012).
Catalysis and Coordination Chemistry
Picolinic acid derivatives are employed in the hydrothermal assembly of coordination compounds with metals like Mn, Ni, Cu, and Zn. These compounds exhibit diverse structures and photocatalytic activities, making them potential candidates for applications in environmental remediation and materials science. The synthesis of these coordination polymers with picolinic acid functionalities showcases the versatility of picolinic acid derivatives in forming structurally diverse and functionally significant materials (Gu et al., 2017).
Antimicrobial Research
The antimicrobial activities and DNA interactions of picolinic acid and its derivatives have been studied, providing insights into their potential as antimicrobial agents. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast strains. Such research underlines the pharmaceutical and biochemical applications of picolinic acid derivatives in developing new antimicrobial agents (Tamer et al., 2018).
Organic Synthesis
Picolinic acid has been identified as an efficient organocatalyst in the synthesis of substituted imidazoles, highlighting its utility in facilitating environmentally friendly and cost-effective synthetic routes. This application exemplifies the role of picolinic acid derivatives in organic synthesis, contributing to the development of novel synthetic methodologies (Munsur et al., 2020).
Luminescent Materials
The preparation of luminescent terbium molecular-scale hybrid materials using modified picolinic acid derivatives has been explored. These materials show promising photophysical properties, making them suitable for applications in luminescent devices and materials science. The synthesis approach involves covalently bonding heterocyclic ligands with silica, illustrating the potential of picolinic acid derivatives in creating novel luminescent materials (W. and Yan, 2005).
Mécanisme D'action
Target of Action
The primary target of 3-(4-Trifluoromethylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
3-(4-Trifluoromethylphenyl)picolinic acid works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound plays a key role in zinc transport . By binding to ZFPs, it affects the normal functioning of these proteins, which are involved in various biochemical pathways, including viral replication and packaging .
Pharmacokinetics
It’s known that the compound acts as an anti-infective and immunomodulator
Result of Action
The binding of 3-(4-Trifluoromethylphenyl)picolinic acid to ZFPs results in the disruption of zinc binding, which inhibits the function of these proteins . This leads to the compound’s anti-viral effects, both in vitro and in vivo .
Action Environment
It’s known that the compound is used in laboratory settings for research purposes
Analyse Biochimique
Biochemical Properties
It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Cellular Effects
Picolinic acid, a related compound, has been shown to have an anabolic effect on bone in vivo, increasing bone formation, bone mass, and bone strength in normal and ovariectomized mice .
Molecular Mechanism
Picolinic acid, a related compound, has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Metabolic Pathways
3-(4-Trifluoromethylphenyl)picolinic acid is likely involved in the tryptophan metabolism pathway, as it is a derivative of picolinic acid, a known metabolite of tryptophan . Tryptophan catabolism can lead to the generation of picolinic acid .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWDROJUWGQGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














